methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate
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Overview
Description
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate typically involves the protection of the hydroxyl group on 2-hydroxybenzoic acid (salicylic acid) with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The general reaction scheme is as follows:
- Dissolve 2-hydroxybenzoic acid in DMF.
- Add imidazole or pyridine to the solution.
- Slowly add TBDMS-Cl to the mixture while stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Purify the product by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product purification would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group.
Substitution: The TBDMS group can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to remove the TBDMS group.
Major Products Formed
Oxidation: Introduction of carboxyl or hydroxyl groups.
Reduction: Conversion of ester to alcohol.
Substitution: Removal of the TBDMS group to yield the free hydroxyl compound.
Scientific Research Applications
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Utilized in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The primary mechanism of action for methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate involves the protection of the hydroxyl group. The TBDMS group provides steric hindrance, preventing reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The protection is typically reversible, allowing for the deprotection and recovery of the free hydroxyl group under mild conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(trimethylsilyl)oxy]-2-hydroxybenzoate: Similar protecting group but less sterically hindered.
Methyl 5-[(tert-butyldiphenylsilyl)oxy]-2-hydroxybenzoate: More sterically hindered than TBDMS, providing greater protection but requiring harsher conditions for deprotection.
Methyl 5-[(tert-butyldimethylsilyl)oxy]pent-2-ynoate: Another compound with a TBDMS protecting group but with different functional groups.
Uniqueness
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate is unique due to the balance it offers between protection and ease of deprotection. The TBDMS group is stable under a variety of conditions but can be removed under relatively mild conditions, making it a versatile protecting group in organic synthesis.
Properties
CAS No. |
327995-06-2 |
---|---|
Molecular Formula |
C14H22O4Si |
Molecular Weight |
282.4 |
Purity |
95 |
Origin of Product |
United States |
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